molecular formula C8H11IN2O2 B10911291 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10911291
M. Wt: 294.09 g/mol
InChI Key: XAPTXGYUOXQRLA-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol . It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of an iodine atom and an isobutyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of pyrazole derivatives. One common method is the reaction of 1-isobutyl-3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-isobutyl-1H-pyrazole-5-carboxylic acid .

Scientific Research Applications

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the iodine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a probe in biological studies .

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11IN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

XAPTXGYUOXQRLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)C(=O)O

Origin of Product

United States

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